molecular formula C9H12O3 B2419073 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione CAS No. 90534-61-5

7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione

Cat. No.: B2419073
CAS No.: 90534-61-5
M. Wt: 168.192
InChI Key: PJCPNDIKOCETQD-UHFFFAOYSA-N
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Description

7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione is a versatile organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable scaffold in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione typically involves multicomponent reactions. One well-explored protocol is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method allows for the efficient construction of the bicyclic core under mild conditions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and solvent systems .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways. Its bicyclic structure allows for precise binding to target sites, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione stands out due to its unique combination of stability and reactivity. Its ability to undergo various chemical transformations and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

7-methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5-2-6-4-7(3-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCPNDIKOCETQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(C1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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